3-[4-(Methylsulfamoyl)phenyl]propanoic acid
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Overview
Description
3-[4-(Methylsulfamoyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. The compound belongs to the class of phenylpropanoic acids and is structurally related to other NSAIDs such as aspirin and ibuprofen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid involves large-scale sulfonation processes followed by purification steps such as crystallization or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[4-(Methylsulfamoyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and analgesic properties, making it a valuable tool in biological research.
Medicine: Commonly used as an NSAID to treat pain, fever, and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Ibuprofen: Similar in its anti-inflammatory and analgesic effects but differs in its molecular structure.
Naproxen: Another NSAID with a similar mechanism of action but a different chemical composition.
Uniqueness
3-[4-(Methylsulfamoyl)phenyl]propanoic acid is unique due to its specific sulfonamide group, which imparts distinct pharmacological properties compared to other NSAIDs. This structural feature contributes to its effectiveness in treating pain and inflammation while also influencing its side effect profile.
Properties
IUPAC Name |
3-[4-(methylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDZHAQPBLATJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390308 |
Source
|
Record name | 3-[4-(Methylsulfamoyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842975-38-6 |
Source
|
Record name | 3-[4-(Methylsulfamoyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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